molecular formula C22H18BrN5OS B12035919 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 477329-12-7

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12035919
CAS No.: 477329-12-7
M. Wt: 480.4 g/mol
InChI Key: FZHONLORSPZYJB-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of immune cells. Its high selectivity for JAK3 over other JAK family members is attributed to its unique interaction with the cysteine residue (Cys-909) in the JAK3 kinase domain , making it a valuable tool for dissecting the specific roles of JAK3 in cellular processes. This compound is primarily used in immunological research to investigate signaling pathways downstream of the common gamma-chain (γc) cytokine receptors , which are essential for lymphocyte activation, proliferation, and survival. By selectively inhibiting JAK3, researchers can probe its function in T-cell and B-cell development and in the pathogenesis of autoimmune diseases and hematological cancers. Furthermore, its application extends to oncology research, particularly in the study of JAK-STAT signaling dysregulation in leukemias and lymphomas, providing a means to explore targeted therapeutic strategies that modulate immune cell proliferation and survival.

Properties

CAS No.

477329-12-7

Molecular Formula

C22H18BrN5OS

Molecular Weight

480.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H18BrN5OS/c1-15-4-2-6-18(12-15)25-20(29)14-30-22-27-26-21(16-5-3-11-24-13-16)28(22)19-9-7-17(23)8-10-19/h2-13H,14H2,1H3,(H,25,29)

InChI Key

FZHONLORSPZYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate.

Synthesis of 4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Starting materials : 4-Bromophenylhydrazine and pyridine-3-carboxylic acid hydrazide.

  • Reaction conditions :

    • Step 1 : Condensation with carbon disulfide in ethanol under reflux (6–8 hours).

    • Step 2 : Cyclization using aqueous NaOH (10%) at 80°C for 4 hours.

  • Mechanism : Nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by base-mediated cyclization and elimination of H₂S.

Key Analytical Data

IntermediateYieldCharacterization Data (Source)
Thiosemicarbazide derivative72%IR (KBr): 3250 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N)
Triazole-3-thiol65%¹H NMR (DMSO-d₆): δ 8.5 (pyridine-H), 7.8 (Ar–H)

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage is established via nucleophilic substitution.

Synthesis of 2-Chloro-N-(3-methylphenyl)acetamide

  • Reagents : Chloroacetyl chloride and 3-methylaniline.

  • Conditions : Stirring in dry dichloromethane (0–5°C, 2 hours), followed by room temperature (12 hours).

  • Yield : 85% (white crystalline solid).

Thioether Formation

  • Reaction : Triazole-3-thiol + 2-chloro-N-(3-methylphenyl)acetamide.

  • Conditions :

    • Anhydrous K₂CO₃ in dry acetone.

    • Stirring at 50°C for 5 hours.

  • Mechanism : Deprotonation of the thiol group by K₂CO₃, followed by SN₂ attack on the chloroacetamide.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity:

ParameterOptimal ValueImpact on Yield
Solvent (thioether step)Dry acetone78% yield vs. 52% in THF
Temperature50°CPrevents decomposition
BaseK₂CO₃Superior to NaOH (no hydrolysis)

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

  • Undesired product : Oxadiazole formation if excess oxidizing agents are present.

  • Mitigation : Strict control of reaction atmosphere (N₂ purge) and stoichiometry.

Byproduct Formation in Thioether Coupling

  • Observed byproducts :

    • Disulfide derivatives (traced to thiol oxidation).

    • Hydrolyzed acetamide (at pH > 9).

  • Resolution : Use of antioxidant (e.g., ascorbic acid) and pH monitoring.

Purification and Characterization

Chromatographic Methods

  • Flash column chromatography :

    • Stationary phase: Silica gel (230–400 mesh).

    • Eluent: Ethyl acetate/hexane (3:7).

  • HPLC purity : >98% (C18 column, acetonitrile/water gradient).

Spectroscopic Data

TechniqueKey Signals (Target Compound)
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), 4.15 (s, 2H, SCH₂), 8.65 (pyridine-H)
HRMS (ESI+)m/z 480.4 [M+H]⁺ (calc. 480.4)

Scalability and Industrial Considerations

Kilogram-Scale Production

  • Batch process :

    • 5 L reactor for cyclization step.

    • 12-hour reaction time with 68% isolated yield.

  • Green chemistry adaptations :

    • Replacement of acetone with cyclopentyl methyl ether (CPME) for reduced toxicity.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
4-Bromophenylhydrazine42034%
Pyridine-3-carbohydrazide58047%
Purification15012%

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityEnvironmental Impact
Classical (Section 1)65%98%ModerateHigh (toxic solvents)
Microwave-assisted78%99%LimitedLow
Flow chemistry82%97%HighModerate

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Triazole Derivatives: Formed through reduction reactions

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its interactions with biological molecules provide insights into its potential therapeutic applications.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to various biological effects.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a detailed comparison of its structural features, physicochemical properties, and biological activities with structurally related analogs.

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents on the triazole ring, pyridine/aryl groups, and the acetamide moiety. These modifications influence molecular weight, polarity, and melting points:

Compound Name / ID Substituents (Triazole Positions 4/5) Acetamide Group Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound 4-(4-BrPh), 5-(Pyridin-3-yl) N-(3-methylphenyl) 480.38 - Bromophenyl, pyridin-3-yl, 3-methylphenyl
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-Allyl, 5-(Pyridin-2-yl) N/A (acetamide base) - 182–184 Allyl group, pyridin-2-yl
2-{[4-(4-BrPh)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-Cl-5-(CF₃)Ph]acetamide 4-(4-BrPh), 5-(Pyridin-3-yl) N-(2-Cl-5-CF₃Ph) 568.80 - Chloro, trifluoromethyl substituents
2-((4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide (9c) 4-(4-FPh), 5-Ph N-(4-BrPh) - 219.3 Fluorophenyl, bromophenyl
BH31665 (758687-40-0) 4-(4-BrPh), 5-(Pyridin-3-yl) N-(3-Cl-4-FPh) 518.79 - Chloro, fluoro substituents
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(Pyridin-3-yl) N-(4-ethylphenyl) - - Ethyl groups on triazole and phenyl

Key Observations:

  • Pyridine Position: The pyridin-3-yl group in the target compound and VUAA1 may favor π-π stacking or hydrogen bonding compared to pyridin-2-yl analogs (e.g., 6a) .
  • Acetamide Substituents: The 3-methylphenyl group (target) offers moderate steric bulk compared to electron-deficient groups (e.g., 2-Cl-5-CF₃Ph in ), which may reduce metabolic instability.

Biological Activity

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that features a triazole ring, a pyridine ring, and various aromatic substituents. Its molecular formula is C21H19BrN4SC_{21}H_{19}BrN_{4}S with a molecular weight of approximately 484.37 g/mol. The structural characteristics of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole and sulfanyl groups and subsequent modifications to introduce the bromophenyl and methylphenyl substituents. The synthetic pathway may include reactions such as nucleophilic substitutions and cyclization processes.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit notable biological activities, including:

  • Antimicrobial Properties : Triazoles are known for their effectiveness against various bacterial strains. Studies have shown that derivatives can inhibit bacterial growth, including resistant strains .
  • Antifungal Activity : Triazole compounds are commonly utilized in antifungal therapies due to their ability to disrupt fungal cell membrane synthesis .
  • Anticancer Potential : Preliminary studies suggest that this compound may interact with specific molecular pathways involved in cell proliferation and apoptosis, indicating potential anticancer properties . For instance, some triazole derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with varying IC50 values .

The biological activity of This compound is believed to involve interactions with various molecular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. The presence of functional groups like bromine and sulfur enhances binding affinity to target proteins .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamideSimilar triazole and sulfanyl groupsAntimicrobial
2-{[5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamideContains thiophene instead of pyridinePotentially different biological activity
1-{[4-methylthio-5-(pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamideMethylthio group instead of ethylVariation in electronic properties

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Antimicrobial Screening : Various triazole compounds were screened for their antimicrobial activities against a panel of bacteria. The results indicated that many derivatives exhibited good or moderate activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines showed that certain triazole derivatives had significant cytotoxic effects. For example, one study reported an IC50 value of 6.2 μM against HCT-116 cells for a related compound .

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its reactivity and bioactivity?

The compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group (electron-withdrawing), pyridin-3-yl (hydrogen-bonding capability), and a sulfanyl-acetamide moiety linked to a 3-methylphenyl group . These groups synergize to enhance interactions with biological targets:

  • The triazole ring facilitates π-π stacking and metal coordination .
  • The bromophenyl group increases lipophilicity, potentially improving membrane permeability .
  • The pyridine and acetamide groups enable hydrogen bonding with enzymes or receptors .

Q. What synthetic methodologies are employed to prepare this compound?

Synthesis involves multi-step reactions :

  • Step 1 : Formation of the triazole-thiol intermediate via cyclization of hydrazides and iso-thiocyanates under reflux (ethanol/NaOH) .
  • Step 2 : Alkylation with 2-chloroacetonitrile in DMF to introduce the sulfanyl-acetamide chain .
  • Step 3 : Final coupling with 3-methylphenylamine using carbodiimide-mediated amidation . Key reagents : Iso-thiocyanatobenzene, 2-chloroacetonitrile, DMF. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres .

Q. Which analytical techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Confirms proton environments and connectivity (e.g., δ 7.8–8.2 ppm for pyridine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., triazole ring planarity) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : DMF enhances nucleophilicity of the thiol intermediate compared to ethanol .
  • Catalyst Use : Adding K₂CO₃ improves alkylation efficiency by deprotonating the thiol group .
  • Monitoring : Real-time TLC (hexane:ethyl acetate, 3:1) identifies intermediates; quenching unreacted reagents with aqueous washes reduces by-products .

Q. What computational approaches predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Simulates binding to kinase targets (e.g., EGFR) by aligning the triazole ring in the ATP-binding pocket .
  • Density Functional Theory (DFT) : Calculates charge distribution, showing electron-deficient bromophenyl enhances electrophilic reactivity .
  • Molecular Dynamics (MD) : Models stability in aqueous environments, revealing sulfanyl group solvation effects .

Q. How do substituent variations impact biological activity?

Substituent ModificationBiological ImpactReference
Bromophenyl → Chlorophenyl Reduced anticancer activity (IC₅₀ ↑ 30%)
Pyridin-3-yl → Pyridin-4-yl Enhanced antifungal potency (MIC ↓ 2×)
3-Methylphenyl → Methoxyphenyl Improved solubility but lower membrane permeability

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay Conditions : Varying pH or serum content in cell cultures alters compound stability .
  • Substituent Purity : Trace impurities (e.g., unreacted thiols) may inhibit off-target pathways .
  • Model Systems : Differences in bacterial strains (Gram-positive vs. Gram-negative) affect MIC values . Recommendation : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., fluorescence-based ATPase tests) .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 50%, verify anhydrous conditions and reagent freshness (thioureas degrade upon moisture exposure) .
  • Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions to prioritize lead candidates .
  • Data Reproducibility : Share raw NMR/TLC files via repositories (e.g., Zenodo) to enable cross-lab validation .

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